molecular formula C21H17ClN2O2S B11563176 2-(3-Chlorophenoxy)-N'-[(E)-[2-(phenylsulfanyl)phenyl]methylidene]acetohydrazide

2-(3-Chlorophenoxy)-N'-[(E)-[2-(phenylsulfanyl)phenyl]methylidene]acetohydrazide

Cat. No.: B11563176
M. Wt: 396.9 g/mol
InChI Key: MCESITRQXDPAEF-OEAKJJBVSA-N
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Description

2-(3-Chlorophenoxy)-N’-[(E)-[2-(phenylsulfanyl)phenyl]methylidene]acetohydrazide is an organic compound with a complex structure that includes a chlorophenoxy group, a phenylsulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-N’-[(E)-[2-(phenylsulfanyl)phenyl]methylidene]acetohydrazide typically involves the reaction of 3-chlorophenol with acetohydrazide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenoxy)-N’-[(E)-[2-(phenylsulfanyl)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Chlorophenoxy)-N’-[(E)-[2-(phenylsulfanyl)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)-N’-[(E)-[2-(phenylsulfanyl)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenoxy)propionamide
  • 2-(2-Chlorophenoxy)acetanilide
  • 3-(2-(2-(3-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Uniqueness

2-(3-Chlorophenoxy)-N’-[(E)-[2-(phenylsulfanyl)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H17ClN2O2S

Molecular Weight

396.9 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(2-phenylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H17ClN2O2S/c22-17-8-6-9-18(13-17)26-15-21(25)24-23-14-16-7-4-5-12-20(16)27-19-10-2-1-3-11-19/h1-14H,15H2,(H,24,25)/b23-14+

InChI Key

MCESITRQXDPAEF-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2/C=N/NC(=O)COC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2C=NNC(=O)COC3=CC(=CC=C3)Cl

Origin of Product

United States

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